N-Acetyl Amphotericin B
Overview
Description
Synthesis Analysis
The synthesis of N-Acetyl Amphotericin B involves chemical modifications of Amphotericin B, specifically targeting its amide and carboxyl groups. For example, dimers of Amphotericin B have been prepared by cross-linking its carboxylic acid, and the N-acetyl derivative demonstrates the ability to induce large K+ ion flux in liposomes, suggesting a mechanism for studying the structure of ion channels formed by Amphotericin B (Yamaji et al., 2002). Other studies have focused on the ribosomal synthesis of macrocyclic peptides inspired by the structure of Amphotericin B, highlighting innovative approaches to the synthesis of Amphotericin B derivatives (Torikai & Suga, 2014).
Molecular Structure Analysis
The molecular structure of N-Acetyl Amphotericin B, like its parent compound, plays a crucial role in its interaction with cell membranes. Studies using molecular dynamics simulations have helped elucidate the detailed molecular properties and structure of Amphotericin B channels, highlighting the importance of hydrogen bonding interactions and the role of hydroxyl, amino, and carboxyl groups in maintaining channel stability (Baginski et al., 1997).
Chemical Reactions and Properties
Amphotericin B derivatives, including N-Acetyl Amphotericin B, undergo various chemical reactions that influence their biological activity and interaction with sterols in cell membranes. Quantitative structure-activity relationship studies indicate that the presence of positively charged nitrogen atoms and the absence of a free carboxyl group play significant roles in biological activity and sterol differentiation (Chéron et al., 1988).
Physical Properties Analysis
The physical properties of Amphotericin B and its derivatives are closely linked to their aggregation behavior and interaction with biological membranes. Research shows that Amphotericin B self-associates into dimers and tetramers, which can form transmembrane ion channels, affecting the electrophysiological homeostasis of cells. Understanding the self-assembly of Amphotericin B is crucial for developing drug formulations with reduced toxicity while retaining pharmaceutical effectiveness (Starzyk et al., 2014).
Chemical Properties Analysis
The chemical properties of N-Acetyl Amphotericin B, including its interaction with lipid membranes and its antifungal activity, are subjects of ongoing research. Studies have explored the synthesis and biological evaluation of Amphotericin B derivatives, aiming to enhance antifungal efficacy and reduce toxicity by modifying the molecule's chemical structure. For instance, bisamide derivatives of Amphotericin B have shown potent efficacy and low toxicity, representing a promising direction for the development of new antifungal agents (Volmer et al., 2010).
Scientific Research Applications
Effectiveness Against Infections : Amphotericin B, including its derivatives, is primarily used for treating invasive fungal infections. It's effective against a wide range of fungal pathogens and is often considered the drug of choice for severe fungal infections (Cavassin et al., 2021).
Toxicity and Side Effects : Despite its efficacy, Amphotericin B's use is often limited by its significant toxicities, particularly nephrotoxicity. Researchers have explored various formulations, including liposomal and colloidal dispersions, to mitigate these side effects (Girois et al., 2005).
Liposomal Formulations : Liposomal formulations of Amphotericin B, such as AmBisome®, have been developed to reduce toxicity while maintaining its antifungal efficacy. These formulations show promise in clinical practice, especially in treating leishmaniasis (Lanza et al., 2019).
Nanoparticle Delivery Systems : Research has focused on developing nanoparticle delivery systems for Amphotericin B. These systems aim to optimize the drug delivery, reduce toxicity, and increase the efficacy of the drug in treating infections like leishmaniasis (Ribeiro et al., 2014).
Molecular Mechanisms and Interactions : Studies also delve into the molecular mechanisms of Amphotericin B, including how it interacts with cell membranes and its self-assembly in different environments. This research is crucial for understanding the drug's efficacy and side effects (Starzyk et al., 2014).
Combination Therapies : Research is exploring the potential of combining Amphotericin B with other compounds, such as Nicotinamide, to enhance its antifungal activities and reduce its dosage and associated side effects (Yan et al., 2022).
Resistance and Spectrum : Amphotericin B has a broad spectrum of action and is useful against various fungal infections. Resistance to Amphotericin B is relatively rare and species-dependent, making it a reliable option for treating severe infections (Ellis, 2002).
Safety And Hazards
Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .
properties
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGUUNRLVBJXKB-UNCNTABKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Amphotericin B |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.